molecular formula C5H4BrN3O4 B11714096 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B11714096
M. Wt: 250.01 g/mol
InChI Key: BQPDKBXTFZCVDF-UHFFFAOYSA-N
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Description

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the combination of bromine, nitro, and acetic acid substitutions on the pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C5H4BrN3O4

Molecular Weight

250.01 g/mol

IUPAC Name

2-(5-bromo-3-nitropyrazol-1-yl)acetic acid

InChI

InChI=1S/C5H4BrN3O4/c6-3-1-4(9(12)13)7-8(3)2-5(10)11/h1H,2H2,(H,10,11)

InChI Key

BQPDKBXTFZCVDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)Br

Origin of Product

United States

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